Cas no 521064-74-4 (Methyl 5-chloro-2-(trifluoromethyl)benzoate)
Methyl 5-chloro-2-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-chloro-2-(trifluoromethyl)benzoate
- LogP
- 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester
- DB-158690
- MFCD06203797
- methyl 5-chloro-2-trifluoromethylbenzoate
- SCHEMBL4365379
- CS-0194866
- E89864
- 521064-74-4
-
- MDL: MFCD06203797
- Inchi: 1S/C9H6ClF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3
- InChI Key: NILRXMRLNGSFLM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(F)(F)F)=C(C(=O)OC)C=1
Computed Properties
- Exact Mass: 238.00088
- Monoisotopic Mass: 238.0008416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Methyl 5-chloro-2-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB516290-1 g |
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester; . |
521064-74-4 | 1g |
€199.50 | 2023-04-17 | ||
| abcr | AB516290-5 g |
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester; . |
521064-74-4 | 5g |
€587.40 | 2023-04-17 | ||
| abcr | AB516290-10 g |
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester; . |
521064-74-4 | 10g |
€965.80 | 2023-04-17 | ||
| Alichem | A015008173-250mg |
Methyl 5-chloro-2-(trifluoromethyl)benzoate |
521064-74-4 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A015008173-500mg |
Methyl 5-chloro-2-(trifluoromethyl)benzoate |
521064-74-4 | 97% | 500mg |
$806.85 | 2023-09-01 | |
| Alichem | A015008173-1g |
Methyl 5-chloro-2-(trifluoromethyl)benzoate |
521064-74-4 | 97% | 1g |
$1475.10 | 2023-09-01 | |
| abcr | AB516290-500 mg |
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester; . |
521064-74-4 | 500MG |
€156.50 | 2023-04-17 | ||
| abcr | AB516290-500mg |
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester; . |
521064-74-4 | 500mg |
€156.50 | 2023-09-02 | ||
| abcr | AB516290-1g |
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester; . |
521064-74-4 | 1g |
€182.70 | 2025-04-18 | ||
| abcr | AB516290-5g |
5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester; . |
521064-74-4 | 5g |
€521.20 | 2025-04-18 |
Methyl 5-chloro-2-(trifluoromethyl)benzoate Suppliers
Methyl 5-chloro-2-(trifluoromethyl)benzoate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on Methyl 5-chloro-2-(trifluoromethyl)benzoate
Methyl 5-chloro-2-(trifluoromethyl)benzoate (CAS No. 521064-74-4)
Methyl 5-chloro-2-(trifluoromethyl)benzoate is a highly specialized organic compound with the CAS registry number 521064-74-4. This compound belongs to the class of benzoic acid esters, characterized by its unique substitution pattern on the aromatic ring. The molecule features a trifluoromethyl group at the 2-position and a chlorine atom at the 5-position, with the benzoate esterified by a methyl group. These substituents contribute to its distinct chemical properties, making it a valuable compound in various applications across different scientific domains.
The synthesis of Methyl 5-chloro-2-(trifluoromethyl)benzoate typically involves multi-step organic reactions, often starting from chlorobenzene derivatives or other aromatic precursors. The introduction of the trifluoromethyl group is a critical step, often achieved through electrophilic substitution reactions or via the use of trifluoroacetylating agents. The esterification process is then carried out to yield the final methyl ester product. The compound's stability and reactivity make it suitable for further functionalization in downstream chemical processes.
Recent studies have highlighted the potential of Methyl 5-chloro-2-(trifluoromethyl)benzoate in the field of drug discovery and development. Its unique electronic properties, arising from the electron-withdrawing effects of both the chlorine and trifluoromethyl groups, make it an attractive candidate for modulating biological targets such as enzymes and receptors. Researchers have explored its role as a lead compound in designing novel pharmaceutical agents, particularly in the areas of oncology and infectious diseases.
In addition to its pharmaceutical applications, Methyl 5-chloro-2-(trifluoromethyl)benzoate has found utility in materials science, where its structural rigidity and electronic characteristics make it a promising component for advanced materials such as polymers and organic semiconductors. Recent advancements in polymer chemistry have demonstrated how this compound can be incorporated into polymeric frameworks to enhance thermal stability and mechanical properties.
The environmental impact of Methyl 5-chloro-2-(trifluoromethyl)benzoate has also been a topic of interest in recent research. Studies have investigated its biodegradation pathways and potential toxicity to aquatic organisms. These findings are crucial for ensuring sustainable practices in its production, handling, and disposal.
From a synthetic chemistry perspective, Methyl 5-chloro-2-(trifluoromethyl)benzoate serves as a versatile building block for constructing more complex molecules. Its ability to undergo various transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, makes it an invaluable intermediate in organic synthesis.
In conclusion, Methyl 5-chloro-2-(trifluoromethyl)benzoate (CAS No. 521064-74-4) stands out as a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure, combined with recent research advancements, positions it as a key player in modern chemical innovation.
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